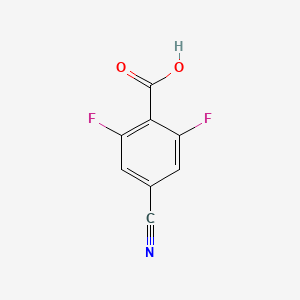

4-Cyano-2,6-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDLXGDIYHMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659326 | |

| Record name | 4-Cyano-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181073-82-5 | |

| Record name | 4-Cyano-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyano-2,6-difluorobenzoic Acid: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyano-2,6-difluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a difluorinated phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts distinct reactivity and physicochemical properties, making it a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

This compound (CAS No: 181073-82-5) is a white to off-white solid at room temperature.[1] Its core structure consists of a benzoic acid scaffold substituted with a cyano group at the 4-position and fluorine atoms at the 2- and 6-positions. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 181073-82-5 | [1] |

| Molecular Formula | C₈H₃F₂NO₂ | [2] |

| Molecular Weight | 183.11 g/mol | [2] |

| Melting Point | 252-254 °C | |

| Boiling Point | 303.9 ± 42.0 °C (Predicted) | [3] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 1.68 ± 0.10 (Predicted) | [3] |

| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C, Calculated) | [1] |

| Appearance | White to light yellow solid | [3] |

Spectroscopic Profile

A comprehensive understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in reaction monitoring and quality control. While full spectra are often proprietary, the expected spectroscopic data can be inferred from the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. The two aromatic protons at the 3- and 5-positions are chemically equivalent and will appear as a single signal. The strong electron-withdrawing effects of the fluorine, cyano, and carboxylic acid groups will deshield these protons, shifting their resonance downfield. The coupling of these protons to the adjacent fluorine atoms will result in a triplet multiplicity. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to symmetry, five distinct carbon signals are expected: one for the carboxylic acid carbon, one for the cyano carbon, and three for the aromatic carbons. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[4] The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for each functional group. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding.[5] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹.[6] The C≡N stretching of the nitrile group will be observed as a medium-intensity peak in the range of 2220-2260 cm⁻¹.[6] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry

In mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[7] Common fragmentation patterns for this compound would include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO) from the carboxyl group.[4][7]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and documented synthetic route involves the oxidation of 3,5-difluoro-4-formylbenzonitrile.[3]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Oxidation of 3,5-Difluoro-4-formylbenzonitrile[3]

This protocol is based on a patented procedure and serves as a reliable method for the laboratory-scale synthesis of the target compound.

Materials:

-

3,5-Difluoro-4-formylbenzonitrile

-

Sodium chlorite (NaClO₂)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of 3,5-difluoro-4-formylbenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO), add an aqueous solution of potassium dihydrogen phosphate (KH₂PO₄, approximately 2.6 equivalents).

-

To this stirred mixture, add an aqueous solution of sodium chlorite (NaClO₂, approximately 2.1 equivalents) sequentially.

-

Allow the reaction to proceed at room temperature with vigorous stirring for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a significant volume of water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid.

Self-Validation: The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), which should align with the expected data. The yield of this reaction is reported to be high, typically around 91%.[3]

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its three functional groups.

Caption: Key reactive sites of this compound.

-

Carboxylic Acid Group: The carboxylic acid moiety is the primary site for reactions such as esterification and amidation. Activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling reagents, facilitates the formation of a wide range of derivatives.

-

Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid. It can also be reduced to a primary amine, providing a route to further functionalization.

-

Difluorophenyl Ring: The two electron-withdrawing fluorine atoms, along with the cyano and carboxylic acid groups, activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluorine atoms by various nucleophiles, a key strategy in the synthesis of more complex molecules. The ortho and para positioning of the cyano group to the fluorine atoms further enhances this reactivity.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The difluorophenyl moiety is a common motif in many kinase inhibitors, as the fluorine atoms can enhance binding affinity and improve metabolic stability.

A notable application of a structurally similar compound is in the synthesis of Trametinib , a MEK inhibitor used in the treatment of melanoma.[8][9] While not a direct precursor, the synthesis of Trametinib intermediates involves a 2-fluoro-4-iodophenyl group, highlighting the importance of such substituted phenyl rings in the development of this class of drugs.[10]

Furthermore, the core structure of this compound is closely related to intermediates used in the synthesis of other kinase inhibitors. For instance, Pfizer's clinical candidate PF-06873600 , a potent CDK2/4/6 inhibitor, incorporates a 4-amino-2,6-difluorobenzonitrile moiety.[11][12][13][14] This suggests that this compound can serve as a key starting material for the synthesis of a variety of kinase inhibitors by leveraging the reactivity of its functional groups.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is classified as an acute toxicant and may cause eye and skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed building block with significant potential in modern drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. The insights provided in this guide regarding its chemical properties, synthesis, and reactivity are intended to empower researchers and scientists to effectively harness the potential of this versatile compound in the development of next-generation therapeutics.

References

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 181073-82-5 [amp.chemicalbook.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. eng.uc.edu [eng.uc.edu]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. veeprho.com [veeprho.com]

- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. tantuchemicals.com [tantuchemicals.com]

- 11. PF-06873600 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 4-Cyano-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2,6-difluorobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a cyano group (-CN) and two fluorine atoms.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the cyano group and fluorine atoms imparts unique electronic properties and reactivity, making it a versatile building block for more complex molecules.[1]

Chemical Structure and Identification

The core structure of this compound consists of a benzoic acid moiety with fluorine atoms at positions 2 and 6, and a cyano group at position 4.

Caption: Chemical structure of this compound.

CAS Number: 181073-82-5[2][3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NO₂ | [4][5][6] |

| Molecular Weight | 183.11 g/mol | [4][5] |

| Melting Point | 252 - 254 °C | [7] |

| Density | 1.51 ± 0.1 g/cm³ (20 °C) | [3] |

| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C) | [3] |

| logP | 2.86 (25 °C) | [7] |

| SMILES | O=C(O)C1=C(F)C=C(C#N)C=C1F | [6] |

| InChI | InChI=1/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | [1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway could start from 1-bromo-3,5-difluorobenzene. This starting material can undergo a halogen-metal exchange, and the resulting organolithium species can then be reacted with a source of the cyano group, followed by another lithiation and subsequent carboxylation.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Fluorinated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] The introduction of fluorine atoms into a molecule can significantly alter its biological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[9]

The unique arrangement of functional groups in this compound makes it a versatile building block. The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, while the cyano group can participate in various cycloaddition reactions or be hydrolyzed to a carboxylic acid or reduced to an amine.

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[10][11] It may cause skin, eye, and respiratory irritation.[10][11]

Hazard Statements:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[10]

-

Causes serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

-

Store in a well-ventilated place. Keep container tightly closed.[10][12]

For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 181073-82-5: this compound [cymitquimica.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. CAS # 181073-82-5, this compound - chemBlink [chemblink.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 181073-82-5 [amp.chemicalbook.com]

- 6. 181073-82-5|this compound|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

4-Cyano-2,6-difluorobenzoic acid molecular weight and formula

An In-depth Technical Guide on 4-Cyano-2,6-difluorobenzoic Acid

This technical guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Overview

This compound is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two fluorine atoms at the 2 and 6 positions and a cyano group (-CN) at the 4 position of the benzene ring.[1] This specific arrangement of functional groups, including the acidic carboxylic acid moiety, the electron-withdrawing fluorine atoms, and the reactive cyano group, makes it a valuable intermediate in organic synthesis.[1] It is particularly utilized in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1]

Chemical Properties

The fundamental molecular properties of this compound are summarized in the table below. These data are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂[1][2][3] |

| Molecular Weight | 183.11 g/mol [2][3] |

| CAS Number | 181073-82-5 |

Structural and Relational Information

To illustrate the relationship between the compound's name and its core chemical identifiers, the following diagram is provided.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Physical Properties of 4-Cyano-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Cyano-2,6-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The unique substitution pattern of a cyano group and two fluorine atoms on the benzoic acid scaffold imparts distinct electronic and physicochemical characteristics to the molecule, influencing its reactivity, solubility, and biological interactions.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry and drug design. The following tables summarize the available quantitative data for this compound.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NO₂ | ChemScene |

| Molecular Weight | 183.11 g/mol | ChemScene |

| Appearance | White to light yellow solid | ChemicalBook[1] |

| Boiling Point (Predicted) | 303.9 ± 42.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 1.68 ± 0.10 | ChemicalBook[1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook[1] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water (Calculated) | 0.2 g/L | 25 °C | chemBlink |

Experimental Protocols

While specific experimental details for the determination of every physical property of this compound are not extensively published, this section outlines the standard methodologies employed for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

General Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily. The temperature is carefully monitored.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

General Protocol (for high-boiling point solids, this would be determined under reduced pressure):

-

Sample Preparation: A small quantity of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block heater) along with a thermometer.

-

Observation: The temperature is recorded when a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.

General Protocol:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Sample Addition: A pre-weighed amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed soluble. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

General Protocol (Potentiometric Titration):

-

Solution Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the base is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point of the titration.

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical and structural characterization of a novel chemical entity like this compound.

Caption: Workflow for the Physical and Structural Characterization of a Chemical Compound.

References

An In-depth Technical Guide to the Solubility of 4-Cyano-2,6-difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-cyano-2,6-difluorobenzoic acid in various solvents. Due to the limited availability of direct experimental data for this specific compound in organic solvents, this guide also includes contextual information from closely related analogs and general methodologies for solubility determination.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of a cyano group and two fluorine atoms on the benzene ring.[1] This substitution pattern imparts unique electronic properties and influences its chemical reactivity and physical properties, including solubility.[1] The molecule's polarity is significantly affected by the electronegative fluorine atoms and the polar cyano and carboxylic acid groups, which dictates its interaction with various solvents.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NO₂ | ChemBlink |

| Molecular Weight | 183.11 g/mol | ChemBlink |

| CAS Number | 181073-82-5 | ChemBlink |

| Appearance | White to light yellow solid | ChemicalBook |

| Boiling Point (Predicted) | 303.9 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | ChemBlink |

| pKa (Predicted) | 1.68 ± 0.10 | ChemicalBook |

Solubility Data

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | 0.2 | Calculated[2] |

Note: The water solubility is reported as "very slightly soluble" and the value is based on calculations using Advanced Chemistry Development (ACD/Labs) Software.[2] Experimental verification is recommended.

Qualitative Solubility and Context from Analogs

In the absence of specific data for this compound, the solubility behavior of a structurally related compound, 4-cyanobenzoic acid, can provide some useful insights. 4-Cyanobenzoic acid exhibits high solubility in polar protic solvents like water and ethanol, and moderate to limited solubility in aprotic and non-polar solvents.[3] The presence of two fluorine atoms in this compound is expected to increase its polarity and potentially alter its solubility profile compared to 4-cyanobenzoic acid.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound experimentally, the following general methodologies can be employed.

Method 1: Gravimetric Method (Static Equilibrium)

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute.

Procedure:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/L or other desired units.

Method 2: Isothermal Saturation Method with Spectroscopic Analysis

This method is suitable for compounds with a chromophore, allowing for concentration determination using UV-Vis spectroscopy.

Procedure:

-

Prepare a calibration curve of absorbance versus concentration for this compound in the chosen solvent.

-

Follow steps 1-4 of the Gravimetric Method.

-

Dilute the supernatant aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).

-

Determine the concentration of the solute using the calibration curve and account for the dilution factor to calculate the solubility.

Synthesis Workflow

This compound can be synthesized from 3,5-difluoro-4-formylbenzonitrile. The following diagram illustrates the general workflow.

Caption: A workflow diagram for the synthesis of this compound.

Logical Relationship for Solubility Testing

The following diagram illustrates a general logical workflow for determining the solubility of an organic acid like this compound.

Caption: A logical workflow for the qualitative solubility testing of an organic compound.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is currently scarce, this guide provides a foundational understanding of its expected behavior based on its physicochemical properties and the properties of similar compounds. The provided experimental protocols offer a starting point for researchers to determine precise solubility data in their solvents of interest. The synthesis and solubility testing workflows offer visual guidance for practical laboratory work. Further experimental studies are necessary to establish a comprehensive solubility profile for this important synthetic intermediate.

References

Spectroscopic Profile of 4-Cyano-2,6-difluorobenzoic acid: A Technical Guide

This technical guide provides a summary of available spectroscopic data for the compound 4-Cyano-2,6-difluorobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of comprehensive public data for this specific molecule, this guide also incorporates predicted spectral characteristics based on analogous compounds and general spectroscopic principles.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group, a cyano group, and two fluorine atoms.

| Property | Value |

| CAS Number | 181073-82-5[1] |

| Molecular Formula | C₈H₃F₂NO₂[1] |

| Molecular Weight | 183.11 g/mol [1] |

| Appearance | White to light yellow solid[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are of primary interest.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 7.95 | Doublet (d) | 7.53 | 2H, Aromatic | [2] |

Expected ¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below, based on typical values for similar compounds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2230 | Medium | C≡N stretch (Cyano) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data

| m/z | Ion |

| 183 | [M]⁺ (Molecular Ion) |

| 166 | [M-OH]⁺ |

| 138 | [M-COOH]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, as indicated in the available data[2]) in an NMR tube. The spectrum is then acquired on a spectrometer, for instance, a 400 MHz instrument.[2] ¹H NMR spectra are typically recorded with a pulse program that suppresses the residual solvent signal. For ¹³C NMR, a proton-decoupled sequence is commonly used to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

For a non-volatile solid, a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In MALDI-MS, the sample is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the ionization of the analyte.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectrum of 4-Cyano-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyano-2,6-difluorobenzoic acid. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and NMR Active Nuclei

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct NMR spectrum. The key NMR active nuclei are ¹H and ¹³C. The fluorine atoms (¹⁹F) also influence the spectra through spin-spin coupling.

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental Protocols

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~14.0 (broad s) | Broad Singlet | - | 1H, -COOH |

| 7.95 | Doublet | 7.53 | 2H, Ar-H |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the concentration and temperature.

¹³C NMR Spectral Data

Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following table provides predicted chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds. The actual experimental values may vary.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~160 (dd) | C2, C6 |

| ~132 (t) | C4 |

| ~118 | -CN |

| ~115 (t) | C3, C5 |

| ~110 (t) | C1 |

Note: The signals for the fluorine-bound carbons (C2, C6) are expected to appear as doublets of doublets (dd) due to coupling with both fluorine atoms. The signals for C1, C3, C4, and C5 are expected to be triplets (t) or have complex multiplicities due to fluorine coupling.

Spectral Interpretation and Structural Confirmation

The ¹H NMR spectrum is simplified due to the symmetry of the molecule. The two aromatic protons are chemically equivalent and appear as a single doublet, coupled to the adjacent fluorine atoms. The broad singlet in the downfield region is characteristic of a carboxylic acid proton.

The predicted ¹³C NMR spectrum reflects the different chemical environments of the carbon atoms. The presence of two fluorine atoms significantly influences the chemical shifts and introduces complex splitting patterns (C-F coupling), which can be valuable for definitive structural assignment.

Workflow for Structural Verification:

Caption: Experimental workflow for NMR-based structural confirmation.

Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 4-Cyano-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Cyano-2,6-difluorobenzoic acid. While direct research on this specific molecule is limited, this document extrapolates potential therapeutic applications and mechanisms of action by examining its close structural analogs and derivatives. This guide serves as a foundational resource for researchers, offering insights into potential areas of investigation, detailed hypothetical experimental protocols, and a summary of relevant quantitative data from related compounds to inform future studies.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms and a cyano group on the benzoic acid scaffold suggests the potential for unique physicochemical properties that can influence its biological activity. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the cyano group can participate in various interactions with biological targets.

While direct studies on the biological effects of this compound are not extensively reported in publicly available literature, analysis of its structural motifs and the activities of closely related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. This guide will focus on two primary areas of potential biological activity: antibacterial and anticancer effects.

Potential Biological Activities

Antibacterial Activity: Targeting FtsZ

Derivatives of the closely related 2,6-difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial and highly conserved protein in most bacteria, making it an attractive target for novel antibiotics. It is plausible that this compound could serve as a precursor or exhibit inhibitory activity against FtsZ itself.

Anticancer Activity: B-Raf Inhibition

A derivative of 2,6-difluorobenzoic acid has been utilized in the synthesis of a potential Positron Emission Tomography (PET) agent for imaging the B-Raf(V600E) mutation, which is prevalent in various cancers. This suggests that the 2,6-difluorobenzoyl scaffold may have an affinity for the B-Raf kinase. Therefore, this compound could be investigated as a potential inhibitor of B-Raf or other kinases involved in oncogenic signaling pathways.

Quantitative Data from Related Compounds

To provide a reference for future experimental work, the following table summarizes the biological activity of a closely related 2,6-difluorobenzamide derivative.

| Compound | Target | Assay | Activity |

| 3-substituted 2,6-difluorobenzamide derivative | FtsZ | Antibacterial Activity (MIC) | 0.25-1 µg/mL against Bacillus subtilis |

Experimental Protocols

General Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. The optical density at 600 nm can also be measured.

Protocol for MTT Assay for Anticancer Activity

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line (e.g., A375 for melanoma, HT-29 for colon cancer)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Potential Signaling Pathway

Based on the activity of its derivatives, this compound could potentially inhibit the FtsZ protein, leading to a disruption of bacterial cell division.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently scarce, the analysis of its chemical structure and the activities of its close analogs provide a strong rationale for investigating its potential as an antibacterial and anticancer agent. The proposed experimental protocols and workflows in this guide offer a clear path for researchers to explore these possibilities. Further investigation into this compound is warranted to uncover its full therapeutic potential.

4-Cyano-2,6-difluorobenzoic acid literature review and citations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a cyano group and two fluorine atoms flanking a carboxylic acid moiety, imparts distinct chemical properties that make it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of interest in medicinal chemistry. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications.

Chemical Properties and Data

This compound is a white to light yellow solid. The presence of the electron-withdrawing fluorine atoms and the cyano group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NO₂ | [1] |

| Molecular Weight | 183.11 g/mol | [1] |

| CAS Number | 181073-82-5 | |

| Appearance | White to light yellow solid | |

| Boiling Point | 303.9 ± 42.0 °C (Predicted) | |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | |

| pKa | 1.68 ± 0.10 (Predicted) | |

| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C, Calculated) | [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.95 (d, J = 7.53 Hz, 2H) |

| ¹³C NMR | Data not explicitly found in the provided search results. Based on related structures, characteristic shifts would be expected for the quaternary carbons attached to fluorine, the cyano carbon, the carboxylic carbon, and the aromatic CH carbons. |

| Infrared (IR) | Specific spectrum not found. Key vibrational bands would include C≡N stretching (typically around 2230 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching (in the 1300-1100 cm⁻¹ region). The vibrational spectrum of the related 4-cyanobenzoic acid shows a C≡N stretch at 2240 cm⁻¹ and a C=O stretch at 1710 cm⁻¹.[3] |

| Mass Spectrometry | Specific data not found. The molecular ion peak [M]⁻ or [M+H]⁺ would be expected at m/z corresponding to its molecular weight. |

Synthesis of this compound

Two primary synthetic routes for this compound have been identified in the literature.

Method 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.

Experimental Protocol:

To a solution of 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) in dimethyl sulfoxide (10 mL), an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, dissolved in 0.4 mL of water) and sodium chlorite (0.216 g, 2.3 mmol, dissolved in 4 mL of water) are added sequentially. The reaction is stirred at room temperature for approximately 1 hour. Upon completion, the reaction mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

-

Yield: 91.32%

-

Appearance: White solid

Caption: Oxidation of 3,5-Difluoro-4-formylbenzonitrile.

Method 2: Halogen-Cyano Exchange followed by Hydrolysis

This alternative two-step approach involves a palladium-catalyzed cyanation of a bromo-precursor followed by hydrolysis of the resulting ester.

Step 1: Synthesis of tert-Butyl 4-cyano-2,6-difluoro-benzoate

Experimental Protocol:

To a solution of tert-butyl 4-bromo-2,6-difluoro-benzoate (1.4 g, 4.78 mmol) in N,N-dimethylformamide (DMF, 10 mL), zinc cyanide (561 mg, 4.78 mmol) and tetrakis(triphenylphosphine)palladium(0) (552 mg, 0.48 mmol) are added. The reaction mixture is heated and stirred, leading to the displacement of the bromine atom with a cyano group.

Step 2: Hydrolysis to this compound

While a specific protocol for the hydrolysis of tert-butyl 4-cyano-2,6-difluoro-benzoate was not found in the immediate search results, standard methods for tert-butyl ester deprotection would apply. This typically involves treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

General Hydrolysis Protocol (Illustrative):

The tert-butyl 4-cyano-2,6-difluoro-benzoate is dissolved in dichloromethane. Trifluoroacetic acid is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent and excess TFA are then removed under reduced pressure to yield the carboxylic acid.

Caption: Alternative synthesis via cyanation and hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules with potential biological activity. The introduction of the 2,6-difluorobenzoyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound.

Potential Therapeutic Areas:

While specific drugs containing the 4-cyano-2,6-difluorobenzoyl moiety were not explicitly identified in the search, the broader class of fluorinated benzoic acids and their derivatives has shown promise in several therapeutic areas:

-

Anticancer Agents: Fluorinated benzamides and related structures are components of various kinase inhibitors and other anticancer drugs. The fluorine atoms can improve cell membrane permeability and metabolic stability, leading to enhanced efficacy.

-

Antimicrobial Agents: The 2,6-difluorobenzamide scaffold has been investigated for its antibacterial properties. Some derivatives have been shown to inhibit the bacterial cell division protein FtsZ, a promising target for new antibiotics.[4] The cyano group can also be a key pharmacophoric element in various enzyme inhibitors.

-

Anti-inflammatory Agents: The anti-inflammatory effects of some 4-fluorobenzoic acid derivatives are attributed to their ability to inhibit key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Logical Relationship for Drug Development:

The use of this compound in drug discovery follows a logical workflow from a versatile starting material to a potential clinical candidate.

Caption: Drug development workflow utilizing the title compound.

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its synthesis is achievable through straightforward oxidation or a two-step cyanation-hydrolysis sequence. While direct biological activity data for this specific compound is scarce in the public domain, its utility as a building block for creating novel therapeutic agents is evident from the broader literature on fluorinated benzoic acid derivatives. The unique combination of functional groups makes it an attractive starting point for the development of new drugs targeting a range of diseases, including cancer and bacterial infections. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Primary Synthetic Pathway: Oxidation of 3,5-Difluoro-4-formylbenzonitrile

An In-depth Technical Guide to the Synthesis of 4-Cyano-2,6-difluorobenzoic Acid from Key Starting Materials

This guide provides a detailed overview of a primary synthetic route to this compound, a key intermediate in the development of various pharmaceuticals. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the necessary starting materials, experimental procedures, and reaction pathways.

A prevalent and efficient method for the synthesis of this compound involves the oxidation of 3,5-Difluoro-4-formylbenzonitrile. This process is valued for its high yield and straightforward reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-Difluoro-4-formylbenzonitrile.

| Parameter | Value |

| Starting Material | 3,5-Difluoro-4-formylbenzonitrile |

| Yield | 91.32%[1] |

| Reaction Time | Approximately 1 hour[1] |

| Reaction Temperature | Room Temperature[1] |

Experimental Protocol

The synthesis of this compound from 3,5-difluoro-4-formylbenzonitrile is conducted as follows:

-

A solution of 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) is prepared in dimethyl sulfoxide (10 mL).[1]

-

To this solution, an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, dissolved in 0.4 mL of water) is added.[1]

-

Subsequently, an aqueous solution of sodium chlorite (0.216 g, 2.3 mmol, dissolved in 4 mL of water) is added to the reaction mixture.[1]

-

The reaction is stirred at room temperature for approximately 1 hour.[1]

-

Upon completion, the reaction mixture is diluted with water (100 mL).[1]

-

The aqueous phase is then extracted with ethyl acetate (3 x 100 mL).[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid (200 mg, 91.32% yield).[1]

Synthesis Pathway Diagram

The following diagram illustrates the oxidation of 3,5-Difluoro-4-formylbenzonitrile to this compound.

Caption: Oxidation of 3,5-Difluoro-4-formylbenzonitrile.

Alternative Synthetic Considerations

While the oxidation of 3,5-Difluoro-4-formylbenzonitrile is a direct and high-yielding method, other general strategies for the synthesis of cyanobenzoic acids exist. These often involve multi-step processes that may include:

-

Sandmeyer Reaction: This classic reaction can be used to introduce a cyano group onto an aromatic ring by the diazotization of an amino group, followed by treatment with a cyanide salt.

-

Halogen Exchange and Carboxylation: A bromo- or iodo-substituted difluorobenzonitrile could potentially undergo metal-halogen exchange followed by carboxylation with carbon dioxide to form the desired benzoic acid. For instance, a method for preparing 4-bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent followed by hydrolysis.[2]

-

From Nitro Precursors: Synthesis can also start from nitro-substituted benzoic acids, involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group.[3]

These alternative routes may be considered depending on the availability and cost of the starting materials. However, for a direct and efficient synthesis of this compound, the oxidation of 3,5-Difluoro-4-formylbenzonitrile stands out as a key method.

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for chemical synthesis, applicable to the preparation of this compound.

References

4-Cyano-2,6-difluorobenzoic Acid: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for 4-Cyano-2,6-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. This document summarizes its known physical properties, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its synthesis and analysis.

Core Physicochemical Data

| Property | Value | Remarks |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | 303.895 °C at 760 mmHg | Predicted value. |

| 303.9 ± 42.0 °C | Predicted value. | |

| Density | 1.51 ± 0.1 g/cm³ | Predicted value. |

| Melting Point of 4-Cyano-2-fluorobenzoic acid | 215-219 °C | Experimental value for a related compound. |

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points, critical for the characterization of crystalline organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or silicone oil for a Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the Thiele tube containing a heating medium.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the instrument.

-

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Beaker

-

Heating mantle or hot plate

-

Boiling chips or a stir bar

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end down.

-

Apparatus Setup: The test tube is securely clamped in a beaker containing a heating medium (e.g., water or oil bath). A thermometer is positioned so that its bulb is close to the surface of the liquid in the test tube but not touching the glass.

-

Heating: The heating medium is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Recording: The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and a general workflow for the chemical analysis of this compound.

Caption: Plausible synthetic route to this compound.

Caption: General workflow for the chemical analysis of an organic compound.

Understanding the reactivity of 4-Cyano-2,6-difluorobenzoic acid's functional groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2,6-difluorobenzoic acid is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the distinct and tunable reactivity of its three functional groups: a carboxylic acid, a cyano group, and two fluorine atoms on the aromatic ring. This guide provides an in-depth analysis of the reactivity of each functional group, supported by experimental protocols and quantitative data where available.

Introduction

This compound (C₈H₃F₂NO₂) is an aromatic carboxylic acid featuring a strategically functionalized benzene ring. The electron-withdrawing nature of the cyano and difluoro substituents significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. This molecule serves as a valuable intermediate for introducing a substituted benzoyl moiety into more complex structures.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 181073-82-5 |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.12 g/mol |

| Appearance | White to light yellow solid |

| Boiling Point | 303.9±42.0 °C (Predicted)[1] |

| Density | 1.51±0.1 g/cm³ (Predicted)[1] |

| pKa | 1.68±0.10 (Predicted)[1] |

Reactivity of Functional Groups

The chemical behavior of this compound is governed by the interplay of its three key functional groups.

The Carboxylic Acid Group (-COOH)

The carboxylic acid is the most prominent functional group, exhibiting typical reactions such as deprotonation, esterification, and amidation. The presence of two ortho-fluorine atoms and a para-cyano group, all of which are electron-withdrawing, significantly increases the acidity of the carboxylic proton.

Key Reactions:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

-

Amidation: Reaction with amines, often facilitated by coupling agents (e.g., EDC, DCC), forms amides. This is a common strategy in the synthesis of bioactive molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride.

The Cyano Group (-C≡N)

The cyano group is a versatile functional handle that can be transformed into various other functionalities.

Key Reactions:

-

Hydrolysis: Acidic or basic hydrolysis converts the cyano group into a carboxylic acid, yielding 2,6-difluoroterephthalic acid.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the cyano group to a primary amine (aminomethyl group).

-

Cycloaddition: The cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

The Difluorinated Aromatic Ring

The two fluorine atoms at the 2 and 6 positions activate the aromatic ring for nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing nature of the fluorine atoms, coupled with the cyano and carboxylic acid groups, makes the ring electron-deficient and susceptible to attack by nucleophiles.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atoms can be displaced by strong nucleophiles such as amines, alkoxides, or thiolates. The substitution typically occurs at the position para to the activating cyano group if a suitable leaving group were present, though the ortho-position to the carboxylic acid can also be reactive.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 3,5-difluoro-4-formylbenzonitrile.[1]

Procedure:

-

Dissolve 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) in dimethyl sulfoxide (10 mL).

-

Sequentially add an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, in 0.4 mL of water) and sodium chlorite (0.216 g, 2.3 mmol, in 4 mL of water).

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Upon completion, dilute the reaction mixture with water (100 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Yield: 200 mg (91.32%)[1] ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, J = 7.53 Hz, 2H)[1]

Visualization of Reactivity

General Reactivity Pathways

The following diagram illustrates the primary reaction pathways for each functional group of this compound.

Caption: Key reaction pathways of this compound.

Experimental Workflow: Synthesis

The workflow for the synthesis of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a highly functionalized molecule with three distinct reactive centers. The strategic placement of electron-withdrawing groups provides a unique chemical reactivity profile that is advantageous for the synthesis of complex target molecules in medicinal chemistry and materials science. Understanding the reactivity of each functional group is paramount for its effective utilization in synthetic endeavors. This guide provides a foundational understanding for researchers to explore the potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols: 4-Cyano-2,6-difluorobenzoic Acid in the Synthesis of LRRK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Cyano-2,6-difluorobenzoic acid as a key building block in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a focus on the synthesis of GNE-7915, a notable LRRK2 inhibitor investigated for its potential in treating Parkinson's disease.

Introduction to this compound in Drug Discovery

This compound is a versatile aromatic carboxylic acid derivative. Its unique structure, featuring a reactive carboxylic acid group, a cyano moiety, and two fluorine atoms, makes it a valuable starting material in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms and the cyano group can significantly influence the physicochemical properties and biological activity of the resulting molecules. This building block is particularly useful for introducing a substituted phenyl ring into a target molecule, which can engage in crucial binding interactions with biological targets.

Application in the Synthesis of LRRK2 Inhibitors

Leucine-Rich Repeat Kinase 2 (LRRK2) is a complex, multi-domain protein that has been genetically linked to an increased risk of developing Parkinson's disease.[1] Mutations in the LRRK2 gene are among the most common genetic causes of the disease. Consequently, the development of small molecule inhibitors of LRRK2's kinase activity is a promising therapeutic strategy.

This compound has been utilized as a key starting material in the synthesis of potent and selective LRRK2 inhibitors, such as GNE-7915.[2] The 4-cyano-2,6-difluorophenyl moiety of these inhibitors often plays a critical role in their binding to the LRRK2 protein.

Featured Application: Synthesis of LRRK2 Inhibitor GNE-7915

GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor.[3][4][5] The following sections detail the synthetic route to GNE-7915, highlighting the role of this compound.

Synthetic Workflow Overview

The synthesis of GNE-7915 from this compound involves a multi-step sequence, beginning with the formation of a key amide intermediate. This is followed by a series of transformations to introduce the pyrimidine core and other essential functionalities.

Caption: Synthetic workflow for GNE-7915.

Experimental Protocols

Step 1: Synthesis of (4-Cyano-2,6-difluorophenyl)(morpholino)methanone (Intermediate 1)

This initial step involves the coupling of this compound with morpholine to form the corresponding amide.

Protocol: Amide Coupling

-

Materials:

-

This compound

-

Morpholine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add morpholine (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford (4-cyano-2,6-difluorophenyl)(morpholino)methanone.

-

Subsequent Steps:

The synthesis of GNE-7915 from Intermediate 1 involves a multi-step sequence that includes the introduction of a substituted pyrimidine ring system. While a detailed, step-by-step protocol for the entire synthesis from this intermediate is not publicly available in a single document, the general approach involves the nucleophilic aromatic substitution on a suitably functionalized pyrimidine derivative with an aniline intermediate derived from the initial benzamide.

The final structure of GNE-7915 is (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone.[3][4]

Quantitative Data

The following table summarizes the key biological activity data for the final compound, GNE-7915.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |

| GNE-7915 | LRRK2 | Cell-free | 9 | 1 |

Data sourced from commercially available datasets and publications.[5][6]

Signaling Pathway Involvement

LRRK2 is a kinase that participates in various cellular processes. Its inhibition by molecules like GNE-7915 can modulate these pathways, which is of therapeutic interest in neurodegenerative diseases.

Caption: Inhibition of the LRRK2 signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its application in the development of LRRK2 inhibitors, exemplified by the synthesis of GNE-7915, underscores its importance in modern drug discovery and development for neurodegenerative diseases. The provided protocols and data offer a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1351761-44-8|(4-((4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone|BLD Pharm [bldpharm.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

Applications of 4-Cyano-2,6-difluorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2,6-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry. The presence of two fluorine atoms ortho to the carboxylic acid group significantly influences the molecule's electronic properties and conformational preferences, making it an attractive starting material for the synthesis of potent and selective therapeutic agents. The cyano group provides an additional point for molecular interactions or further chemical modifications. This document outlines the applications of this compound in the development of kinase inhibitors, provides experimental protocols for the synthesis of its derivatives, and presents relevant biological data.

Application as a Scaffold for Kinase Inhibitors

The 4-cyano-2,6-difluorophenyl motif is a key structural component in the design of various kinase inhibitors, particularly targeting the RAF family of kinases. The unique substitution pattern of this scaffold contributes to enhanced binding affinity and selectivity for the target enzyme.

Case Study: Pan-RAF Inhibitors

One notable application of the 2,6-difluorobenzamide scaffold, derivable from this compound, is in the development of pan-RAF inhibitors. These inhibitors are designed to target multiple forms of the RAF kinase, including BRAF mutants like V600E, which are prevalent in various cancers such as melanoma.

TAK-632 , a potent pan-RAF inhibitor, incorporates a 2,6-difluorobenzamide moiety. While the full synthesis of TAK-632 is complex, the presence of this structural element highlights the importance of 2,6-difluorobenzoic acid derivatives in achieving high inhibitory potency. The 2,6-difluoro substitution pattern is crucial for orienting the molecule within the ATP-binding pocket of the kinase, while the cyano group can form key interactions with the protein.

Data Presentation

The following tables summarize the in vitro inhibitory activities of TAK-632 and related compounds, demonstrating the potency of molecules containing the 2,6-difluorophenyl motif.

Table 1: In Vitro Kinase Inhibitory Activity of TAK-632 [1]

| Kinase Target | IC₅₀ (nM) |

| BRAF | 3.23 |

| BRAFV600E | 4.46 |

Table 2: In Vitro Kinase Inhibitory Activity of Related Pan-RAF/SRC Inhibitors [2]

| Compound | BRAF IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | CRAF IC₅₀ (nM) | SRC IC₅₀ (nM) |

| CCT196969 | 100 | 40 | 12 | 26 |

| CCT241161 | 252 | 15 | 6 | 15 |

Experimental Protocols

The following is a representative protocol for the synthesis of an N-aryl-2,6-difluorobenzamide, a common derivative of this compound. This method can be adapted for the synthesis of various kinase inhibitor precursors.

Protocol: Synthesis of N-(4-Cyanophenyl)-2,6-difluorobenzamide

This protocol is based on the synthesis of a closely related analog and can be adapted for this compound.[3]

Materials:

-

2,6-Difluorobenzoic acid (or this compound)

-

4-Aminobenzonitrile

-

Phosphoric acid cyclic anhydride (50% solution in ethyl acetate)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorobenzoic acid (1 equivalent) and 4-aminobenzonitrile (1 equivalent) in ethyl acetate.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Amide Coupling: To the cooled and stirred solution, add a 50% solution of phosphoric acid cyclic anhydride in ethyl acetate (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir for 12 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, evaporate the solvent under reduced pressure to obtain a solid mass.

-

Stir the solid mass with a saturated NaHCO₃ solution to neutralize and remove any excess acid.

-

Filter the solid product, wash it with water, and dry it.

-

-

Purification: The crude product can be further purified by crystallization from acetone through slow evaporation to obtain single crystals of N-(4-cyanophenyl)-2,6-difluorobenzamide.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway, which is a key target for RAF inhibitors derived from this compound. RAF kinases are central components of this pathway, and their inhibition can block downstream signaling that promotes cell proliferation.